2,3-Bis(octadecyloxy)propan-1-ol

Lipid Nanoparticle Stability Hydrolytic Degradation Ether Lipid

Ester-linked lipid degradation compromises LNP stability and cargo retention. 2,3-Bis(octadecyloxy)propan-1-ol (CAS 13071-61-9) replaces labile ester bonds with stable ether linkages, validated for gene delivery. • Ether bonds resist enzymatic hydrolysis, preserving LNP integrity in storage & circulation • C18 chains optimize transfection efficiency vs. C12-C16 analogs • ≥4-year shelf-life supports multi-year reproducibility • Ethanol-soluble (30 mg/mL) for microfluidic LNP manufacturing Suitable for mRNA/siRNA/pDNA LNPs, model membranes, and cationic lipid scaffolds.

Molecular Formula C39H80O3
Molecular Weight 597 g/mol
CAS No. 13071-61-9
Cat. No. B088900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(octadecyloxy)propan-1-ol
CAS13071-61-9
Molecular FormulaC39H80O3
Molecular Weight597 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
InChIKeyQEHCYTDFERPPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(octadecyloxy)propan-1-ol: Stable Dialkyl Glycerol Ether


2,3-Bis(octadecyloxy)propan-1-ol (also referred to as 1,2-O-Dioctadecyl-rac-glycerol) is a fully ether-linked synthetic dialkyl glycerol featuring two saturated C18 octadecyl chains attached via stable ether bonds to the glycerol backbone [1]. With a molecular formula of C₃₉H₈₀O₃ and a molecular weight of 597.05 g/mol, this amphiphilic compound is characterized by its exceptional hydrolytic stability compared to ester-based lipid analogs . It is primarily utilized as a structural or 'helper' lipid in lipid nanoparticle (LNP) formulations, model membrane systems, and gene delivery vehicles, where its ether linkage confers resistance to enzymatic degradation and enhances formulation shelf-life .

Ether scaffold stability Supports LNP and liposome integrity in hydrolysis-prone environments
C18 chain length context Aligns with reported transfection-optimized hydrophobic domain for diether lipids
Ethanol solubility for processing Reported higher solubility facilitates microfluidic mixing and stock preparation

2,3-Bis(octadecyloxy)propan-1-ol vs. Ester Lipids


The unique ether linkage and specific C18 chain length of 2,3-Bis(octadecyloxy)propan-1-ol fundamentally dictate its performance in lipid-based delivery systems. Ester-linked analogs, such as 1,2-distearoyl-sn-glycerol, are susceptible to rapid hydrolysis by esterases, leading to premature cargo release and reduced shelf-life . In contrast, the ether bonds of this compound confer significantly enhanced stability, preserving liposome and LNP integrity during storage and in vivo circulation [1]. Furthermore, studies on cationic lipid transfection efficiency demonstrate a strong chain-length dependency: lipids with two C18 chains consistently outperform those with shorter (C12, C14, C16) or longer chains in gene delivery applications [2]. Substituting this compound with a C14 or C16 analog would therefore compromise the structural optimization validated in peer-reviewed transfection assays.

Ester lipid mismatch Ester analogs may undergo rapid hydrolysis, potentially altering shelf-life and in vivo release profiles.
Chain length sensitivity Shorter or longer chains may shift transfection performance; reported SAR favors C18 for this lipid class.
Solubility limitations Lower ethanol solubility of ester and shorter-chain analogs can constrain formulation workflows and loading.

2,3-Bis(octadecyloxy)propan-1-ol: Comparative Performance Data


Ether vs. Ester Linkage: Hydrolytic Stability Advantage

2,3-Bis(octadecyloxy)propan-1-ol contains fully ether-linked octadecyl chains, rendering it inherently resistant to hydrolysis. In direct comparison, ester-linked diacylglycerol analogs (e.g., 1,2-distearoyl-sn-glycerol) undergo rapid enzymatic cleavage by esterases, which are ubiquitous in biological fluids and cell culture media . This differential stability is a critical factor in formulation design, as ether lipids maintain liposome and LNP bilayer integrity for extended durations, preventing premature payload leakage [1].

Ether vs. ester stability
Class-level
Approx. 10× longer half-life vs. ester analogs under physiological conditions
Supports selection for formulations requiring extended bilayer integrity
Class-level inference; exact kinetics depend on specific lipid composition
Lipid Nanoparticle Stability Hydrolytic Degradation Ether Lipid

Ethanol Solubility Advantage Over Ester Analogs

The solubility of 2,3-Bis(octadecyloxy)propan-1-ol in common formulation solvents differs markedly from its ester counterpart, 1,2-distearoyl-sn-glycerol. Specifically, the ether lipid exhibits 120-fold higher solubility in ethanol (30 mg/mL) compared to the ester lipid (0.25 mg/mL) . This enhanced solubility in ethanol—a solvent commonly used in lipid film hydration and microfluidic mixing for LNP preparation—provides greater flexibility in formulation workflows and may allow for higher loading capacities .

Ethanol solubility advantage
Head-to-head
120-fold higher solubility in ethanol vs. 1,2-distearoyl-sn-glycerol (30 vs. 0.25 mg/mL)
Enables concentrated lipid stocks and simpler microfluidic processing
Room temperature, pure ethanol; confirm under actual formulation conditions
Lipid Solubility Formulation Vehicle Ethanol Solubility

C18 Chain Length and Optimal Transfection Efficiency

A systematic study of asymmetric diether cationic lipids with alkyl chains ranging from C12 to C18 demonstrated that a structure containing two C18 chains produced the most efficient lipid for gene transfer in vitro [1]. The ternary formulations including the C18 diether lipid, DC-Chol, and DOPE were up to 10-fold more efficacious than the DC-Chol/DOPE control liposomes. Furthermore, transfection efficiency was reduced with decreasing chain length (C12 < C14 < C16 < C18), establishing C18 as the optimal hydrophobic domain length for this lipid class [2].

C18 chain length in transfection
Class-level
C18 > C16 > C14 > C12 efficiency; up to 10× over DC-Chol/DOPE control
C18 chain length reported highest in tested diether lipid series
COS-7 cells, ternary lipoplex with DC-Chol/DOPE; review under your payload and cell model
Gene Delivery Transfection Efficiency Structure-Activity Relationship

Liposomal Gene Delivery vs. PEI: Higher Transfection Efficiency

In a comparative study of pH-responsive gene delivery vehicles, liposomes formulated with mPEG-(MeO-PIVE)-conjugated 1,3-dioctadecyl-rac-glycerol lipids (structurally analogous to 2,3-Bis(octadecyloxy)propan-1-ol) demonstrated significantly higher transfection efficiency than polyethylenimine (PEI), a widely used positive control for non-viral gene delivery [1]. The study, conducted on HEK 293 and COS-7 cell lines, also reported lower cytotoxicity for the lipid-based formulation compared to PEI, highlighting both improved efficacy and safety [2].

Lipid vs. PEI efficiency
Context-dependent
Reported higher transfection and lower cytotoxicity than PEI positive control
Supports further evaluation of dioctadecyl glycerol ether scaffold for gene delivery
Cross-study comparable; HEK 293 and COS-7 cells with PEG-PIVE-lipid:DOPE liposomes
Non-Viral Vector Lipoplex Transfection Efficiency

Long-Term Storage Stability

According to vendor-certified stability data, 2,3-Bis(octadecyloxy)propan-1-ol (as 1,2-O-Dioctadecyl-rac-glycerol) maintains ≥98% purity for a minimum of 4 years when stored at -20°C in solid form . This extended shelf-life, attributed to the ether linkage's resistance to oxidation and hydrolysis, ensures consistent performance across long-term research projects and reduces the need for frequent re-procurement. While ester lipid analogs may degrade within months under similar conditions, the ether lipid's stability provides a reliable, cost-effective resource for multi-year studies .

Long-term storage stability
Data to verify
≥4 years at -20°C (solid) maintaining ≥98% purity
Reduces re-procurement frequency and supports multi-year project consistency
Vendor-certified data; verify under your storage and handling protocols
Stability Testing Long-Term Storage Quality Control

Applications of 2,3-Bis(octadecyloxy)propan-1-ol


mRNA Vaccine and Gene Therapy LNP Formulation

As a structurally optimized helper lipid with C18 ether chains, 2,3-Bis(octadecyloxy)propan-1-ol is ideally suited for formulating lipid nanoparticles (LNPs) that encapsulate nucleic acids (mRNA, siRNA, pDNA). The ether linkage confers hydrolytic stability, preventing LNP degradation during storage and in vivo circulation, while the C18 chain length aligns with the empirically determined optimum for transfection efficiency [1]. Its high solubility in ethanol (30 mg/mL) further facilitates microfluidic mixing processes commonly used in LNP manufacturing .

Stable Liposomes and Model Membranes

The compound's resistance to hydrolysis makes it a valuable component in the construction of stable liposomes and supported lipid bilayers for long-term biophysical studies. Researchers investigating membrane dynamics, lipid phase transitions, or lipid-protein interactions benefit from the ether lipid's ability to maintain bilayer integrity over extended experimental timeframes, avoiding the artifacts introduced by ester lipid degradation [2]. The ≥4-year shelf-life also ensures that membrane models can be reproduced consistently across multi-year projects .

Non-Viral Gene Delivery Vector Development

In the development of next-generation non-viral vectors, 2,3-Bis(octadecyloxy)propan-1-ol serves as a core scaffold for synthesizing functionalized cationic lipids. Studies have shown that lipoplexes derived from this dioctadecyl glycerol ether backbone achieve higher transfection efficiencies than PEI controls while exhibiting lower cytotoxicity, making it a promising platform for targeted gene therapy applications [3]. The ability to further modify the free hydroxyl group allows for tailored conjugation of targeting ligands or PEG chains.

Application
Selection Property
Validation Focus
Nucleic acid delivery LNP formulation
Ether-linked C18 scaffold and ethanol solubility
Encapsulation integrity and transfection performance under relevant conditions
Model membrane and liposome studies
Hydrolysis-resistant bilayer component
Long-term bilayer stability and reproducibility across extended experiments
Non-viral vector research
Functionalizable glycerol backbone
Transfection efficiency comparison and cytotoxicity profile assessment

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